molecular formula C14H12N4S B2818587 4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440322-34-9

4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2818587
CAS No.: 440322-34-9
M. Wt: 268.34
InChI Key: MPCOOYYXSNRFIP-UHFFFAOYSA-N
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Description

4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that features a quinazoline core with a thione group at the 2-position and a pyridin-3-ylmethylamino substituent at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Thione Group: The thione group is introduced by reacting the quinazoline derivative with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

    Attachment of the Pyridin-3-ylmethylamino Group: The final step involves the nucleophilic substitution reaction where the quinazoline thione is reacted with pyridin-3-ylmethylamine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding quinazoline-2-thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Pyridin-3-ylmethylamine, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline-2-sulfoxide, quinazoline-2-sulfone.

    Reduction: Quinazoline-2-thiol.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfoxide: Oxidized form of the thione compound.

    4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-sulfone: Further oxidized form with two oxygen atoms.

Uniqueness

4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The thione group can participate in unique interactions with biological targets, making this compound a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-(pyridin-3-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-12-6-2-1-5-11(12)13(18-14)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCOOYYXSNRFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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